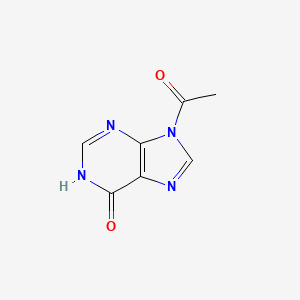

9-Acetyl-1H-purin-6(9H)-one

Description

Significance of Purine (B94841) Scaffolds in Chemical Biology and Medicinal Chemistry

The purine ring system is one of the most essential heterocyclic structures in nature. researchgate.net As a core component of the nucleobases adenine (B156593) and guanine (B1146940), it is fundamental to the structure of DNA and RNA. ontosight.ai Beyond this central role in genetics, purine derivatives are deeply involved in cellular metabolism and signaling. Adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, is a purine nucleotide.

This natural prevalence has made the purine scaffold a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. researchgate.net Researchers have successfully developed numerous synthetic purine derivatives with a wide array of pharmacological activities. These include applications as anticancer, antiviral, anti-inflammatory, and immunosuppressive agents. researchgate.netrsc.org The ability to modify the purine core at its various positions allows for the fine-tuning of biological activity, making it a versatile template for drug discovery. rsc.org

Overview of N-Acetylated Purine Derivatives and Their Research Context

N-acetylation, the introduction of an acetyl group onto a nitrogen atom, is a common and significant modification in purine chemistry. In the context of synthesizing complex molecules like nucleosides, N-acetyl groups are frequently employed as protecting groups. researchgate.net They shield the exocyclic amino functions of purine bases like adenosine and guanosine (B1672433), preventing unwanted side reactions during the chemical synthesis of oligonucleotides or other derivatives. researchgate.netnih.gov

Beyond their role in synthesis, N-acetylated purines are also studied for their own inherent biological properties. The addition of an acetyl group can alter a molecule's polarity, solubility, and ability to interact with biological targets. ontosight.ai For example, some N6-(n-alkylureido)purine ribonucleosides, which are prepared via a process involving acetylation, have demonstrated significant antiproliferative activity against cancer cell lines. nih.gov In other cases, N-acetylated purines are generated as metabolites or impurities of parent drugs, necessitating their synthesis and characterization for analytical and safety purposes. guidechem.com The study of such derivatives helps to understand a drug's stability, metabolic fate, and potential for side effects.

Rationale for Comprehensive Investigation of 9-Acetyl-1H-purin-6(9H)-one

The primary and most compelling reason for the detailed investigation of this compound, also known as N-Acetyl Hypoxanthine (B114508), is its documented status as a process impurity. It has been identified as an impurity of the widely used immunosuppressive and anticancer drug 6-Mercaptopurine (B1684380). It is also recognized as a related impurity in the production of other pharmaceuticals such as Azathioprine and Ribavirin. guidechem.comaxios-research.com

In pharmaceutical manufacturing, it is critical to identify, synthesize, and characterize any impurities that may arise during the synthesis of an active pharmaceutical ingredient (API). The presence of impurities can affect the efficacy and safety of the final drug product. Therefore, having a well-characterized reference standard of this compound is essential for developing and validating analytical methods (e.g., chromatography) to monitor its levels in drug batches, ensuring they remain below acceptable limits defined by regulatory bodies. axios-research.comsynzeal.com This makes the synthesis and study of this specific compound a matter of practical importance for quality control in the pharmaceutical industry.

Historical Development and Evolution of Purine Synthesis Methodologies

The history of purine synthesis is a cornerstone of modern organic and medicinal chemistry. The journey began with the isolation of uric acid from kidney stones by Carl Wilhelm Scheele in 1776. wikipedia.org However, it was the pioneering work of German chemist Emil Fischer that truly laid the foundation for this field. In 1884, Fischer coined the term "purine" and, in 1898, reported the first-ever synthesis of the unsubstituted purine molecule itself, starting from uric acid. wikipedia.org

Shortly after, in 1900, Wilhelm Traube developed what is now known as the Traube purine synthesis. wikipedia.orgslideshare.net This classic and versatile method typically involves the condensation of an amine-substituted pyrimidine (B1678525) with formic acid or its derivatives to construct the fused imidazole (B134444) ring. slideshare.netchemistry-online.com The general pathway often starts with a 4,5-diaminopyrimidine (B145471), which is cyclized to form the purine core. researchgate.netchemistry-online.com

Since these foundational discoveries, synthetic methodologies have evolved significantly. Modern approaches provide greater efficiency and control, utilizing a wide range of precursors, including imidazoles and acyclic compounds. researchgate.netresearchgate.net Advanced techniques such as metal-catalyzed cross-coupling reactions and solid-phase synthesis have expanded the accessible chemical space, allowing for the creation of complex and diverse purine derivative libraries for drug discovery and other applications. rsc.orgthieme-connect.de

Data Tables

Table 1: Chemical Identification of this compound

| Identifier | Value | Source(s) |

| Chemical Name | This compound | americanelements.com |

| Synonym | N-Acetyl Hypoxanthine | alentris.orgsimsonpharma.com |

| CAS Number | 408531-05-5 | axios-research.comamericanelements.comalentris.org |

| Molecular Formula | C₇H₆N₄O₂ | axios-research.comamericanelements.comalentris.org |

| Molecular Weight | 178.15 g/mol | axios-research.comamericanelements.com |

Table 2: Examples of Biological Activities of Purine Derivatives

| Biological Activity | Example Compound Class / Drug | Therapeutic Area | Source(s) |

| Anticancer | 6-Mercaptopurine, Thioguanine | Oncology | slideshare.net |

| Antiviral | Acyclovir, Ganciclovir | Infectious Disease | ontosight.ai |

| Immunosuppressive | Azathioprine | Autoimmune Disease, Transplant | |

| Anti-inflammatory | Purine-based kinase inhibitors | Inflammation | researchgate.net |

| Bronchodilator | Theophylline | Respiratory Disease | slideshare.net |

| Antiproliferative | N6-(n-alkylureido)purine ribonucleosides | Oncology Research | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9-acetyl-1H-purin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c1-4(12)11-3-10-5-6(11)8-2-9-7(5)13/h2-3H,1H3,(H,8,9,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMHKDVSDWIISHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=NC2=C1N=CNC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 9 Acetyl 1h Purin 6 9h One and Its Derivatives

Strategies for the Construction of the Purine (B94841) Nucleus

The synthesis of the purine nucleus, chemically known as the imidazo[4,5-d]pyrimidine system, can be broadly categorized into two main strategies: de novo synthesis, where the ring system is built from acyclic precursors, and convergent synthesis, which involves the fusion of pre-existing imidazole (B134444) or pyrimidine (B1678525) rings.

De Novo Synthetic Approaches to the Imidazo[4,5-d]pyrimidine System

De novo purine synthesis is a fundamental biochemical pathway that constructs purine nucleotides from simple acyclic precursors. In the laboratory, this biological pathway inspires synthetic routes that build the purine core from the ground up. The process begins with a ribose sugar scaffold, upon which the fused imidazole and pyrimidine rings are sequentially constructed.

The pathway starts with ribose-5-phosphate, which is activated to 5-phosphoribosyl-1-pyrophosphate (PRPP). nih.gov The purine ring is then assembled on this foundation through a series of eleven enzyme-catalyzed steps, ultimately yielding the first key purine nucleotide, inosine (B1671953) monophosphate (IMP). simsonpharma.com This intricate sequence utilizes simple molecules as building blocks, as detailed in the table below.

Table 1: Key Precursors in De Novo Purine Synthesis

| Atom(s) of Purine Ring | Source Molecule |

|---|---|

| N1 | Aspartate |

| C2, C8 | Tetrahydrofolate (THF) |

| N3, N9 | Glutamine |

| C4, C5, N7 | Glycine |

| C6 | Carbon Dioxide (CO₂) |

This biological approach highlights the fundamental components required for building the purine core and can inform synthetic strategies that mimic these bond-forming steps using chemical reagents.

Convergent Syntheses from Precursor Heterocycles (e.g., Imidazole, Pyrimidine Derivatives)

Convergent synthetic strategies offer a more common and often more practical approach in chemical laboratories. These methods involve the construction of the purine ring by cyclizing suitably substituted pyrimidine or imidazole precursors.

From Pyrimidine Precursors (Traube Purine Synthesis): The most versatile and widely used method is the Traube purine synthesis, first introduced in 1900. slideshare.net This approach involves the cyclization of a 4,5-diaminopyrimidine (B145471). The key steps are:

Preparation of a 4,5-diaminopyrimidine: This is typically achieved by nitrosating a 4-aminopyrimidine (B60600) at the C5 position, followed by reduction of the nitroso group to an amine. drugfuture.comchemistry-online.com

Ring Closure: The resulting 4,5-diaminopyrimidine is then reacted with a one-carbon source to form the imidazole ring. Common reagents for this cyclization include formic acid, triethyl orthoformate, or formamide. drugfuture.comacs.org

For example, reacting 4,5-diamino-6-hydroxypyrimidine (B30909) with formic acid yields hypoxanthine (B114508) (1H-purin-6(9H)-one), the direct precursor to 9-Acetyl-1H-purin-6(9H)-one. drugfuture.compharmaguideline.com

From Imidazole Precursors: An alternative convergent route builds the pyrimidine ring onto a pre-formed imidazole scaffold. This method typically starts with a 4,5-disubstituted imidazole, such as a 5-aminoimidazole-4-carboxamide (B1664886) derivative. The pyrimidine ring is then closed by reacting with a one-carbon synthon. For instance, methods have been developed for synthesizing 9-substituted hypoxanthine derivatives by reacting a 1-substituted-5-aminoimidazole-4-carboxamide with triethyl orthoformate to form the six-membered pyrimidine ring. google.com

Table 2: Comparison of Convergent Synthetic Routes to the Purine Nucleus

| Approach | Precursor | Key Reagents for Ring Closure | Resulting Ring |

|---|---|---|---|

| Traube Synthesis | 4,5-Diaminopyrimidine | Formic Acid, Triethyl Orthoformate | Imidazole |

| Imidazole-based | 5-Aminoimidazole-4-carboxamide | Triethyl Orthoformate, Formamide | Pyrimidine |

Regioselective Acetylation at the N9 Position

The purine ring possesses multiple reactive nitrogen atoms, making regioselective functionalization a significant synthetic challenge. For purin-6(9H)-one (hypoxanthine), the N7 and N9 positions of the imidazole ring are common sites for alkylation and acylation, often leading to isomeric mixtures.

Direct N9-Acetylation Protocols for Purin-6(9H)-one Scaffolds

Direct acetylation of the purin-6(9H)-one core is a straightforward approach to obtaining this compound. This typically involves reacting the parent heterocycle with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. However, controlling the site of acetylation is crucial. While the N9 position is often the thermodynamically favored product, competitive acylation at the N7 position can occur. The reaction of inosine (the ribonucleoside of hypoxanthine) with acetic anhydride in the presence of acetyl chloride has been shown to produce an acetylated nucleoside, but this can also be accompanied by the cleavage of the glycosidic bond. nih.gov For the purine base itself, reaction conditions must be carefully optimized to favor the desired N9 isomer. The choice of solvent, temperature, and catalyst can influence the regiochemical outcome.

Application of Protecting Group Chemistry in N-Alkylation and N-Acylation of Purines

To overcome the challenge of regioselectivity, protecting group strategies are often employed. This involves temporarily blocking more reactive sites to direct the acylation or alkylation to the desired position. While less common for acylation of the purine core itself compared to its nucleosides, the principles are informative.

In purine chemistry, achieving N9 selectivity often relies on exploiting steric or electronic differences between the nitrogen atoms. Strategies to favor N9 functionalization include:

Steric Hindrance: Introducing a bulky substituent at the C6 position of the purine can sterically shield the N7 position, thus directing incoming electrophiles like an acetyl group to the more accessible N9 position.

Transient Protection: In some cases, silylation of the purine can be used to direct substitution. The silyl (B83357) group may preferentially attach to one nitrogen, leaving another available for reaction, and can be easily removed afterward.

Host-Guest Chemistry: It has been demonstrated that β-cyclodextrin can act as a host molecule, encapsulating the purine in such a way that the N7 position is blocked, leading to highly regioselective N9 alkylation.

Table 3: Common Protecting Groups in Purine Nucleoside Chemistry

| Protecting Group | Abbreviation | Target Functionality | Removal Conditions |

|---|---|---|---|

| Acetyl | Ac | Exocyclic Amines (e.g., N⁶ of Adenine) | Basic (e.g., Ammonia, Methylamine) |

| Benzoyl | Bz | Exocyclic Amines (e.g., N⁶ of Adenine) | Basic (e.g., Ammonia) |

| tert-Butyldimethylsilyl | TBDMS | Hydroxyl Groups (on sugar) | Fluoride source (e.g., TBAF), Acid |

Functionalization Strategies for the this compound Core

This compound is not merely a final product but a versatile intermediate for constructing more complex purine derivatives. The acetyl group at the N9 position modulates the reactivity of the purine core and can be strategically employed in subsequent transformations.

The primary sites for further functionalization are the C6 and C2/C8 positions.

Modification at C6: The C6-oxo group can be readily converted into a 6-chloro group using chlorinating agents like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). The resulting 9-acetyl-6-chloropurine is a highly valuable intermediate. The chloro group is an excellent leaving group and can be displaced by a wide variety of nucleophiles. This allows for the introduction of diverse functionalities at the C6 position, including alkoxy, thio, and amino groups, through nucleophilic aromatic substitution reactions.

Modification at C2 and C8: The C-H bonds at the C2 and C8 positions can also be functionalized, often through lithiation followed by reaction with an electrophile, or through direct C-H activation/cyanation protocols, although the N9-acetyl group may influence the feasibility of these reactions.

The 9-acetyl group itself can be removed under basic or acidic conditions to regenerate the N9-H of the hypoxanthine scaffold after other desired modifications have been completed. This use of the acetyl group as a temporary protecting or directing group is a cornerstone of its utility in multistep synthesis.

Table 4: Representative Functionalization Reactions of the Purin-6(9H)-one Core

| Position | Reaction Type | Reagent(s) | Resulting Functionality |

|---|---|---|---|

| C6 (from oxo) | Chlorination | POCl₃ | 6-Chloro |

| C6 (from chloro) | Nucleophilic Substitution | R-OH / Base | 6-Alkoxy |

| C6 (from chloro) | Nucleophilic Substitution | R-SH / Base | 6-Thioether |

| C6 (from chloro) | Nucleophilic Substitution | R₂NH | 6-Amino |

| N9 (from acetyl) | Deacetylation | Base (e.g., NH₃/MeOH) or Acid | N9-H |

C2 Position Modifications and Derivatization

Direct functionalization at the C2 position of this compound is less commonly documented compared to modifications at other sites. The C2 position is generally less reactive towards electrophilic substitution. However, strategies developed for the broader purine family can be adapted. One common approach involves starting with a pre-functionalized pyrimidine ring before its cyclization to form the purine scaffold.

Alternatively, for an existing purine core, nucleophilic aromatic substitution (SNAr) reactions are feasible if a suitable leaving group, such as a halogen, is present at the C2 position. For instance, the synthesis of 2-chloro-6-substituted purine derivatives provides a handle for introducing various nucleophiles at the C2 position. While this often involves starting materials other than 9-acetylhypoxanthine, such as 2,6-dichloropurine (B15474), it highlights a viable strategy for achieving C2-derivatization within the purine class. The introduction of sulfur, nitrogen, or oxygen nucleophiles at this position can lead to a wide range of 2-substituted analogs.

C6 Position Transformations of the Oxo Group

The most significant and widely utilized transformation of the C6-oxo group in this compound is its conversion to a 6-chloro substituent. This reaction is a critical gateway for synthesizing a vast number of C6-substituted purine derivatives, as the chlorine atom acts as an excellent leaving group for subsequent nucleophilic aromatic substitution reactions. medchemexpress.com

The standard procedure involves treating this compound with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), in the presence of a tertiary amine catalyst such as N,N-dimethylaniline. patsnap.com The reaction is typically conducted at elevated temperatures (70-105°C) for several hours. google.com The N9-acetyl group facilitates the reaction, and after completion, the unreacted POCl₃ is removed, and the product, 6-chloropurine (B14466), is isolated after pH adjustment. patsnap.comgoogle.com This method is advantageous for its high yield and suitability for large-scale industrial production. google.com Another chlorinating system involves the use of bis(trichloromethyl)carbonate, which also effectively converts the C6-oxo group. patsnap.com

| Reactant | Chlorinating Agent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| This compound | Phosphorus Oxychloride | N,N-dimethylaniline | 105 | 4 | 90.0 | patsnap.com |

| This compound | Phosphorus Oxychloride | N,N-dimethylaniline | 105 | 4 | 89.2 | patsnap.com |

| This compound | Phosphorus Oxychloride | Tertiary Amine | 70-105 | 4-8 | High | google.com |

| Hypoxanthine | Phosphorus Oxychloride | N,N-dimethylaniline | Reflux | 2 | - | google.com |

The resulting 6-chloropurine is a stable, crystalline solid that serves as the primary precursor for the derivatives discussed in subsequent sections. google.com

C8 Position Functionalization and Substituent Introduction

Functionalization of the C8 position of the purine ring has been a synthetic challenge but is crucial for developing analogs with unique properties, including fluorescence and therapeutic potential. elsevierpure.com The most established method for introducing diversity at this position is through palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. elsevierpure.comsigmaaldrich.comresearchgate.netlibretexts.org

This strategy first requires the installation of a halogen, typically bromine or iodine, at the C8 position to serve as a coupling handle. Direct bromination of purine derivatives can be achieved using reagents like N-bromosuccinimide (NBS). Once the 8-bromo-purine intermediate is obtained, it can be coupled with a wide range of aryl- or vinyl-boronic acids or esters under Suzuki-Miyaura conditions. acs.orgelsevierpure.com This reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and a base in an aqueous solvent system. mdpi.com This approach has enabled the synthesis of a diverse library of C8-aryl purines. elsevierpure.comacs.org

More recent advancements have focused on direct C8–H bond functionalization, bypassing the need for pre-halogenation. These methods include photo-mediated Minisci reactions for the introduction of alkyl groups and transition-metal-catalyzed C–H activation for arylation or other modifications. nih.govresearchgate.net For example, direct alkylation of the C8-H bond can be achieved using alkylboronic acids through a photo-mediated process, offering excellent site-selectivity. nih.gov

Synthesis of Structural Analogs and Hybrid Molecules

Building upon the foundational transformations of the purine core, a variety of structural analogs and hybrid molecules can be synthesized. These efforts are primarily driven by the quest for novel therapeutic agents.

Preparation of N-Substituted Purin-6-amine Derivatives

N-Substituted purin-6-amines, which are analogs of the natural nucleobase adenine (B156593), are readily prepared from the 6-chloropurine intermediate synthesized in section 2.3.2. The chlorine atom at the C6 position is susceptible to nucleophilic aromatic substitution (SNAr) by primary and secondary amines.

The reaction is typically carried out by heating 6-chloropurine with the desired amine in a polar solvent such as n-butanol, ethanol, or water. researchgate.net A tertiary amine base like triethylamine (B128534) (Et₃N) or N,N-diisopropylethylamine (DIPEA) is often added to neutralize the HCl generated during the reaction. Microwave irradiation has been shown to accelerate this transformation, allowing for shorter reaction times and often improved yields under solvent-free conditions. researchgate.net This methodology is highly versatile, accommodating a wide range of amines, including alkylamines, anilines, and amino acid esters, to produce a diverse array of 6-aminopurine derivatives.

Synthesis of 6-Substituted Purine Hydroxamic Acid and Hydroxycarbamide Conjugates

Purine hydroxamic acids are of interest due to the ability of the hydroxamic acid moiety to chelate metal ions, a property leveraged in the design of enzyme inhibitors. The synthesis of these conjugates is not achieved by direct reaction of 6-chloropurine with hydroxylamine (B1172632), but rather through a multi-step sequence.

A common synthetic route involves first converting 6-chloropurine into a purine-6-carboxylic acid ester. This can be accomplished through various methods, including palladium-catalyzed carbonylation reactions. Once the ester is formed, it can be directly converted to the corresponding hydroxamic acid by treatment with hydroxylamine (NH₂OH) or its hydrochloride salt in the presence of a base. nih.gov This reaction is typically performed in a polar solvent like methanol (B129727) or ethanol. The direct reaction of esters with hydroxylamine is a frequently used and straightforward method for preparing hydroxamic acids. nih.gov

Development of 9-Substituted Purine Thiol Derivatives

Purine thiol derivatives, particularly 6-mercaptopurine (B1684380), are clinically important compounds. The synthesis of these molecules from this compound can be accomplished via two primary routes.

Direct Thionation: The C6-oxo group can be directly converted to a thiocarbonyl (thione) group using a thionating agent. While phosphorus pentasulfide (P₄S₁₀) can be used, Lawesson's Reagent is often preferred as it is a milder and more convenient reagent for converting carbonyls, amides, and esters into their thio-analogs. nih.gov The reaction is typically carried out by refluxing the purine with Lawesson's reagent in an anhydrous solvent like toluene (B28343) or dioxane.

Via 6-Chloropurine Intermediate: A more common and often higher-yielding method involves the two-step process of first converting this compound to 6-chloropurine as described in section 2.3.2. The resulting 6-chloropurine is then treated with a sulfur nucleophile. Reagents such as potassium hydrosulfide (B80085) (KSH) or thiourea (B124793) are effective for displacing the chloride and forming the 6-thiol group. google.com The reaction with thiourea proceeds through an isothiouronium salt intermediate, which is subsequently hydrolyzed to yield 6-mercaptopurine. During the workup of these reactions, the N9-acetyl group is typically cleaved, yielding the final 6-mercaptopurine product.

Incorporation of this compound Units into Oligomeric Structures

The integration of modified nucleobases like this compound into oligonucleotides and other oligomeric structures is crucial for studying nucleic acid structure, function, and interactions. This can be achieved through two primary strategies: the direct incorporation of a modified phosphoramidite (B1245037) monomer during solid-phase synthesis or the post-synthetic modification of a pre-existing oligomer.

Solid-Phase Synthesis Approach:

The most common method for generating modified oligonucleotides is through automated solid-phase synthesis. nih.govdanaher.com This technique involves the sequential addition of nucleotide phosphoramidite building blocks to a growing chain attached to a solid support. danaher.combiotage.co.jp To incorporate a this compound moiety, a corresponding phosphoramidite derivative would first need to be synthesized. This monomer would then be used in the automated synthesizer at the desired position in the oligonucleotide sequence.

The synthesis cycle for incorporating such a modified base would follow the standard steps:

Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.

Coupling: Addition of the this compound phosphoramidite in the presence of an activator.

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. frontiersin.org

Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

While this method allows for precise, site-specific incorporation, the synthesis of the custom phosphoramidite monomer can be complex and may require optimization. Furthermore, the stability of the N-acetyl group to the reagents used during the synthesis and deprotection steps must be considered. mdpi.com

Post-Synthetic Modification Approach:

An alternative strategy is the post-synthetic modification of an oligonucleotide containing a suitable precursor nucleobase. nih.govencyclopedia.pub This approach involves synthesizing an oligonucleotide with a reactive handle at the desired modification site, followed by a chemical reaction to introduce the acetyl group after the oligomer has been assembled.

For instance, an oligonucleotide could be synthesized containing a purine with a primary amine group at the N9 position (an unnatural linkage that would have to be introduced via a modified precursor). This amino group could then be selectively acetylated after cleavage and deprotection of the oligonucleotide. This method avoids the need to synthesize a potentially unstable phosphoramidite but may present challenges in achieving selective and high-yield modification without affecting other functional groups on the oligonucleotide. encyclopedia.pub A general representation of post-synthetic modification is shown below:

| Step | Description | Key Considerations |

| 1. Synthesis of Precursor Oligonucleotide | An oligonucleotide is synthesized with a purine base containing a reactive functional group (e.g., an amino group) at the N9-position. | Stability of the precursor to synthesis and deprotection conditions. |

| 2. Deprotection and Purification | The full-length precursor oligonucleotide is cleaved from the solid support, deprotected, and purified. | Ensuring complete removal of all protecting groups. |

| 3. Acylation Reaction | The purified oligonucleotide is reacted with an acetylating agent (e.g., acetic anhydride or acetyl chloride) under optimized conditions. | Selectivity of the acylation for the target functional group, reaction solvent, temperature, and pH. |

| 4. Final Purification | The final acetylated oligonucleotide is purified to remove excess reagents and byproducts. | Efficiency of the purification method (e.g., HPLC) to isolate the desired product. |

Synthesis of Multi-Substituted Purine Systems (e.g., Bis-triazolylpurines)

The synthesis of multi-substituted purine systems is a significant area of research, as the introduction of various functional groups at different positions of the purine ring can dramatically alter the molecule's biological activity. nih.govnih.gov Starting from a core purine structure, sequential functionalization allows for the creation of a diverse library of compounds.

A common strategy involves the use of di- or tri-halogenated purines as versatile starting materials. For example, 2,6-dichloropurine can be sequentially modified. The chlorine atoms at the C2 and C6 positions exhibit different reactivities, allowing for selective substitution. This differential reactivity can be exploited to introduce different substituents at these positions. The N9 position can also be functionalized, often through alkylation or arylation.

The synthesis of bis-triazolylpurines exemplifies a modern approach to creating multi-substituted purines. This can be achieved through a "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). A synthetic route could involve:

Diazidation: Conversion of a di-chloropurine derivative to a di-azidopurine.

Cycloaddition: Reaction of the di-azido intermediate with terminal alkynes in the presence of a copper(I) catalyst to form the bis-triazolylpurine.

Once a multi-substituted purine core is synthesized, the N9-acetyl group can be introduced. If the N9 position is not already functionalized, direct acetylation can be performed. The choice of acetylating agent and reaction conditions would be critical to avoid unwanted side reactions with the other substituents on the purine ring.

| Position | Synthetic Transformation | Reagents and Conditions |

| C6 | Nucleophilic Aromatic Substitution | Amines, thiols, alcohols with a base (e.g., K2CO3, Et3N) |

| C2 | Nucleophilic Aromatic Substitution | Harsher conditions often required compared to C6 |

| C8 | C-H Activation/Functionalization | Pd-catalysis with aryl halides |

| N9 | Alkylation/Arylation | Alkyl/aryl halides with a base (e.g., NaH) |

| N9 | Acetylation | Acetic anhydride, acetyl chloride |

This sequential approach provides a high degree of control over the final structure of the multi-substituted purine derivative. nih.gov

Optimization of Reaction Conditions and Yields in Purine Synthesis

The optimization of reaction conditions is paramount for the efficient and cost-effective synthesis of this compound and its derivatives. Key parameters that are often varied include the choice of solvent, temperature, catalyst, and the nature of the protecting groups.

N-Acetylation of the Purine Core:

The N-acetylation of a purine, such as the conversion of hypoxanthine to this compound, is a critical step that requires careful optimization. The use of catalysts can significantly enhance the rate and yield of this transformation.

A study on the N-acylation of the exocyclic amino groups of nucleosides demonstrated the efficacy of various catalysts in conjunction with a coupling agent. nih.gov While this study focused on exocyclic amino groups, the principles can be applied to the N-acylation of the purine ring itself. The use of catalysts such as 4-dimethylaminopyridine (B28879) (DMAP), 1-hydroxybenzotriazole (B26582) (HOBt), and N-hydroxysuccinimide (HOSu) was shown to improve yields. nih.gov HOSu was reported to give the best results. nih.gov

Below is a representative data table illustrating the potential effects of different catalysts on the yield of an N-acetylation reaction of a purine derivative, based on analogous reactions.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | None | DMF | 25 | 24 | 45 |

| 2 | DMAP | DMF | 25 | 12 | 75 |

| 3 | HOBt | DMF | 25 | 12 | 82 |

| 4 | HOSu | DMF | 25 | 10 | 90 |

This data is illustrative and based on analogous N-acylation reactions of nucleosides. nih.gov

General Strategies for Yield Improvement:

Beyond catalysis, several other factors can be optimized to improve the yield and purity of purine derivatives: azom.com

Solvent Selection: The choice of solvent can influence the solubility of reactants and the reaction rate. Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used for purine chemistry.

Temperature Control: Reaction temperature can affect the rate of the desired reaction versus side reactions. Optimization may involve running the reaction at elevated temperatures to drive it to completion or at lower temperatures to improve selectivity.

Purification Methods: The efficiency of the purification process directly impacts the final yield. Techniques such as column chromatography, recrystallization, and high-performance liquid chromatography (HPLC) are commonly employed. The choice of method depends on the scale of the reaction and the properties of the product. reddit.com

By systematically optimizing these reaction parameters, it is possible to develop robust and high-yielding synthetic routes to this compound and its derivatives for various applications.

Chemical Reactivity and Mechanistic Investigations of 9 Acetyl 1h Purin 6 9h One

Tautomerism and Isomerism in 1H-Purin-6(9H)-one Systems

Tautomers are constitutional isomers that readily interconvert, a phenomenon distinguished from other types of isomerism by the dynamic equilibrium between the forms. clockss.org In the context of 1H-purin-6(9H)-one, also known as hypoxanthine (B114508), this primarily involves prototropic tautomerism, where a proton migrates between different positions on the molecule. clockss.orgrsc.org

The two principal forms are the lactam (keto) and lactim (enol) tautomers. The lactam form contains a carbonyl group (C=O) at the C6 position, while the lactim form features a hydroxyl group (C-OH) at the same position, which results from a proton shift, typically from the N1 nitrogen to the C6 oxygen. nih.govnih.gov For most simple carbonyl compounds, the keto tautomer is significantly more stable and thus predominates at equilibrium. libretexts.orglibretexts.org

In addition to lactam-lactim tautomerism, purine (B94841) systems like hypoxanthine exhibit annular tautomerism, where the proton can move between the nitrogen atoms of the heterocyclic rings. rsc.org The most common tautomers for purines are the 9H and 7H forms. rsc.org For unsubstituted purine, the 9H tautomer is generally the most stable. rsc.orgstackexchange.com The introduction of an acetyl group at the N9 position, as in 9-Acetyl-1H-purin-6(9H)-one, effectively "locks" the molecule, preventing N7/N9 tautomerism and isolating the lactam-lactim equilibrium as the primary tautomeric consideration.

Several factors can influence the position of the tautomeric equilibrium:

Aromaticity: The stability of the resulting tautomer is a key factor. masterorganicchemistry.com

Hydrogen Bonding: Intramolecular hydrogen bonding can stabilize certain enol forms. masterorganicchemistry.comyoutube.com

Solvent Effects: The polarity of the solvent can affect the relative stability of the tautomers. For instance, in some pyridone systems, the lactam form is favored in more polar solvents like methanol (B129727). uni-muenchen.de

Table 1: Key Tautomeric and Isomeric Forms Relevant to 1H-Purin-6(9H)-one This table is interactive. Click on the headers to sort.

| Term | Description | Relevance to this compound |

|---|---|---|

| Lactam (Keto) Form | A cyclic amide structure. In this context, it refers to the C6=O group in the pyrimidine (B1678525) ring. nih.govnih.gov | This is the predominant form of this compound. |

| Lactim (Enol) Form | A cyclic imidic acid structure. It refers to the C6-OH group, isomeric to the lactam form. nih.govnih.gov | A minor tautomer in equilibrium with the lactam form. |

| Annular Tautomerism | The migration of a proton between the nitrogen atoms of the heterocyclic rings (e.g., N7-H and N9-H). rsc.org | Blocked by the presence of the acetyl group at the N9 position. |

| Constitutional Isomers | Molecules with the same molecular formula but different connectivity of atoms. youtube.com | Tautomers are a specific type of constitutional isomer. |

Nucleophilic and Electrophilic Reactivity at Purine Centers

The reactivity of the purine core is complex, with multiple sites available for both nucleophilic and electrophilic attack. The presence of the N9-acetyl group significantly influences this reactivity by acting as an electron-withdrawing group and a protecting group.

Reactions Involving the C6-Oxo Group and its Transformations

The C6-oxo group of the purine ring is primarily electrophilic, but its reactivity can be modulated. The lactam form is generally unreactive towards nucleophiles. However, it can be activated to undergo transformations. A common strategy involves converting the C6-oxo group into a better leaving group. For instance, treatment with phosphoryl chloride (POCl₃) or a mixture of phosphorus pentasulfide (P₄S₁₀) and pyridine (B92270) can transform the C6-oxo group into a 6-chloro or 6-thio functionality, respectively. These activated intermediates are then susceptible to nucleophilic substitution by a wide range of nucleophiles, such as amines, alkoxides, and thiolates, providing a versatile method for synthesizing various 6-substituted purine derivatives.

Reactivity at the Purine Nitrogen Atoms (N1, N3, N7, N9)

The nitrogen atoms of the purine ring possess lone pairs of electrons and are generally considered the primary nucleophilic centers.

N9 Position: In the parent hypoxanthine, the N9 position is often the most nucleophilic and sterically accessible site for alkylation and other electrophilic attacks. However, in this compound, this position is blocked by the acetyl group. This blockage is a key synthetic strategy, as it directs electrophilic attack to other nitrogen atoms.

N1 and N3 Positions: The N1 and N3 nitrogens are part of the pyrimidine ring. The N1 position is adjacent to the C6-oxo group. The presence of the electron-withdrawing acetyl group at N9 enhances the acidity of the N1-H proton, making deprotonation at this site easier. Subsequent reaction with an electrophile would then occur at N1. The N3 nitrogen is generally less reactive than N1.

N7 Position: The N7 nitrogen, located in the imidazole (B134444) ring, is another important nucleophilic site. With the N9 position blocked, electrophilic attack, such as alkylation, often occurs at the N7 position. The relative reactivity of N1 versus N7 depends on the reaction conditions, including the nature of the electrophile, the solvent, and the presence of a base.

The N9-acetyl group acts as a directing group, making reactions at other nitrogen atoms more regioselective.

Stability and Cleavage of the N9-Acetyl Moiety

The N9-acetyl group in this compound is an amide linkage and serves as a common protecting group in purine chemistry. Its stability is a critical factor in synthetic planning.

The acetyl group is generally stable under neutral and acidic conditions. However, it is susceptible to cleavage under basic conditions. The hydrolysis of the amide bond is typically achieved by treatment with a base, such as aqueous ammonia, sodium hydroxide (B78521), or sodium methoxide (B1231860) in methanol. The mechanism involves nucleophilic attack of a hydroxide or methoxide ion at the carbonyl carbon of the acetyl group, followed by the elimination of the purine anion.

This controlled cleavage is synthetically useful. The N9-acetyl group can be used to direct reactions to other positions on the purine ring (e.g., N7-alkylation), and then it can be selectively removed under mild basic conditions to yield the N7-substituted purine without affecting the newly introduced group. The ease of removal makes it a valuable tool in the multistep synthesis of complex purine derivatives.

Elucidation of Reaction Mechanisms in Derivatization Pathways

This compound is a key intermediate in the synthesis of various purine derivatives, including nucleosides. Its utility stems from the role of the N9-acetyl group as a temporary protecting and activating group.

One of the most important applications is in the Vorbrüggen glycosylation reaction for the synthesis of nucleosides. In this reaction, a silylated purine base is coupled with a protected sugar halide or acetate (B1210297) in the presence of a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).

While hypoxanthine itself can be used, prior acetylation to form this compound, followed by silylation of the C6-oxo group, provides a more reactive and soluble intermediate. The electron-withdrawing acetyl group enhances the reactivity of the purine base towards the electrophilic sugar donor. The reaction proceeds through a proposed Sₙ2-like mechanism where the silylated N7 or another accessible nitrogen attacks the anomeric carbon of the sugar, leading to the formation of the glycosidic bond. The acetyl group is then typically removed in a subsequent deprotection step, often with methanolic ammonia, to yield the final nucleoside. Mechanistic studies of these pathways are crucial for optimizing reaction conditions and controlling the stereochemistry of the newly formed glycosidic bond.

Biological and Biochemical Mechanisms of Action for 9 Acetyl 1h Purin 6 9h One Derivatives

Modulation of Purine (B94841) Salvage and Metabolism Pathways

The purine salvage pathway is a crucial metabolic route that recycles purine bases from the degradation of nucleic acids, conserving energy compared to de novo synthesis. mdpi.com Enzymes within this pathway are critical for maintaining the cellular pool of nucleotides. Derivatives of 9-Acetyl-1H-purin-6(9H)-one, owing to their purine structure, are investigated for their potential to interact with and modulate these enzymes. myskinrecipes.com

Purine Nucleoside Phosphorylase (PNP) Inhibition Mechanisms

Purine Nucleoside Phosphorylase (PNP) is a key enzyme in the purine salvage pathway that reversibly cleaves N-glycosidic bonds of purine nucleosides like inosine (B1671953) and guanosine (B1672433) to yield the corresponding purine base and ribose-1-phosphate. researchgate.net Inhibition of PNP is a therapeutic strategy for T-cell mediated autoimmune diseases and T-cell leukemias, as it leads to the accumulation of dGTP, which is selectively toxic to T-lymphocytes. researchgate.net

Derivatives of this compound, which is structurally an N9-substituted hypoxanthine (B114508), are explored as potential PNP inhibitors. The mechanism of inhibition by such purine analogues typically involves competitive binding to the active site of the enzyme. Various N9-substituted purine derivatives, including 9-deazaguanine (B24355) and 9-(phosphonoalkyl)hypoxanthines, have been developed as potent competitive inhibitors of PNP. researchgate.netnih.gov Studies on related compounds have shown that N7-substituted analogues of hypoxanthine and guanine (B1146940) can be more active inhibitors of PNP than their N9-substituted counterparts. nih.gov The binding and inhibitory potential are highly dependent on the nature of the substituent at the N9 position, which influences the molecule's conformation and interaction with amino acid residues in the enzyme's active site. lookchem.com

| Compound Class | Example Inhibitor | Target Enzyme | Reported Activity (IC₅₀) |

|---|---|---|---|

| 9-Arylmethyl-9-deazaguanine Derivatives | Compound with 3,4-Dihydroxyphenylmethyl at N9 | Calf Spleen PNP | 4 nM lookchem.com |

| 9-Arylmethyl-9-deazaguanine Derivatives | Compound with 4-Hydroxyphenylmethyl at N9 | Calf Spleen PNP | 14 nM lookchem.com |

| 9-(Phosphonoalkyl)hypoxanthines | General Class | Human Erythrocyte PNP | Demonstrated inhibition nih.gov |

Interaction with Enzymes of Purine Metabolism as Substrates or Inhibitors

Beyond PNP, other enzymes in the purine metabolic pathways are potential targets for this compound derivatives. The salvage pathway heavily relies on phosphoribosyltransferases to convert free bases back into nucleotides. A key enzyme in this process is Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT), which salvages hypoxanthine and guanine. mdpi.com

Due to the structural analogy to hypoxanthine, derivatives of this compound could potentially act as either substrates or inhibitors for HGPRT. myskinrecipes.com As inhibitors, they would compete with the natural substrates (hypoxanthine or guanine), thereby disrupting the recycling of purines. This disruption can lead to an accumulation of purine bases and an increased flux towards catabolism, ultimately forming uric acid. nih.gov The specific nature of the interaction—whether the derivative acts as a substrate, a competitive inhibitor, or is not recognized by the enzyme—is determined by the modifications on the purine ring and the N9-acetyl group.

Histone Deacetylase (HDAC) Inhibition and Epigenetic Regulation

Epigenetic modifications are critical for regulating gene expression, and the acetylation of histone proteins is a key mechanism. The balance of histone acetylation is maintained by two opposing enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs). youtube.com HDAC inhibitors have emerged as an important class of therapeutics, particularly in oncology, by inducing the hyperacetylation of histones, which leads to chromatin relaxation and altered gene expression. youtube.com

Interaction Profiles with Specific HDAC Isoforms (Class I, II, IV)

The purine scaffold has been successfully utilized to design potent HDAC inhibitors. Human HDACs are grouped into four classes: Class I (HDAC1, 2, 3, 8), Class II (subdivided into IIa and IIb), and Class IV (HDAC11). mdpi.com Research has led to the development of purine derivatives that show selectivity for certain HDAC isoforms, particularly those in Class I.

For instance, a series of novel substituted purine hydroxamic acids were developed as potent inhibitors of HDAC1 and HDAC2 (Class I). rsc.org Another study demonstrated that 9H-purine derivatives could be designed as dual inhibitors, targeting both HDAC1 and cyclin-dependent kinase 2 (CDK2). nih.gov These inhibitors typically feature a pharmacophore model consisting of a zinc-binding group (ZBG) like hydroxamic acid, a linker region, and a "cap" group for surface recognition, where the purine ring acts as the cap. mdpi.com The substitutions at the 2, 6, and 9 positions of the purine core are critical for determining the binding affinity and selectivity towards specific HDAC isoforms. semanticscholar.org

| Compound | Target Isoform(s) | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| Substituted Purine Hydroxamic Acid (5r) | HDAC1, HDAC2 | 75 nM | rsc.org |

| 9H-Purin Derivative (6d) | HDAC1 | 5.8 nM | nih.gov |

Molecular Mechanisms of Increased Histone Acetylation Levels

The fundamental mechanism of action for HDAC inhibitors is the blockage of the enzyme's catalytic activity. HDACs are zinc-dependent enzymes that catalyze the removal of acetyl groups from the ε-amino groups of lysine (B10760008) residues on histone tails. youtube.com This deacetylation restores the positive charge on the lysine residues, strengthening the electrostatic interaction between the histones and the negatively charged DNA backbone. nih.gov The result is a more compact chromatin structure (heterochromatin), which is generally associated with transcriptional repression.

By binding to the active site of HDACs, purine-based inhibitors prevent the deacetylation of histones. This leads to an accumulation of acetylated histones (hyperacetylation), which neutralizes the positive charges on their tails. youtube.com The reduced affinity between histones and DNA results in a more relaxed, open chromatin structure (euchromatin). nih.gov This open conformation allows transcription factors and RNA polymerase greater access to DNA, leading to the activation of gene expression, including tumor suppressor genes. mdpi.com Beyond histones, HDAC inhibitors can also increase the acetylation of non-histone proteins, affecting their function and stability. youtube.com

Kinase Activity Modulation

Protein kinases are a large family of enzymes that regulate a majority of cellular processes by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them prime targets for drug development. semanticscholar.org The purine scaffold, being the core of the ATP molecule (the universal phosphate (B84403) donor for kinase reactions), is a privileged structure for the design of kinase inhibitors.

Derivatives of this compound are explicitly noted as valuable building blocks in the design of kinase inhibitors. myskinrecipes.com By modifying the substituents at the C2, C6, and N9 positions of the purine ring, medicinal chemists can create compounds that compete with ATP for binding to the kinase active site. semanticscholar.org This competitive inhibition blocks the phosphorylation of downstream substrates, thereby interrupting aberrant signaling pathways.

Numerous 2,6,9-trisubstituted purine derivatives have been developed as potent inhibitors of various kinases, including cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, and Protein kinase CK2, which is involved in cell proliferation and apoptosis. nih.govsemanticscholar.orgnih.gov The specificity and potency of these inhibitors are determined by how well the substituted purine fits into the ATP-binding pocket of a particular kinase, with different substitutions favoring binding to different kinase targets. nih.gov

| Compound | Target Kinase | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| 9H-Purin Derivative (6d) | CDK2 | 56 nM | nih.gov |

| 4-(6-Carbamoyl-9-(4-(dimethylamino)phenyl)-8-oxo-8,9-dihydro-7H-purin-2-yl) benzoic acid (12) | CK2α | 4.3 µM | nih.gov |

Inhibition Mechanisms of Specific Protein Kinases (e.g., Nek2, PI3Kγ)

Derivatives of the purine scaffold have been extensively studied as inhibitors of various protein kinases, playing crucial roles in cellular processes. Notably, specific substitution patterns on the purine ring have yielded potent and selective inhibitors of kinases such as Nek2 and PI3Kγ.

Nek2 Inhibition:

Nek2 (NIMA-related kinase 2) is a serine/threonine protein kinase that is essential for centrosome separation during the onset of mitosis. nih.gov Its overexpression is a common feature in many human cancers, making it a compelling target for anticancer therapies. nih.gov Certain purine derivatives have been designed to specifically target Nek2.

One significant class of Nek2 inhibitors are 2-arylamino-6-ethynylpurines. rsc.orgnih.gov These compounds act as irreversible inhibitors by forming a covalent bond with a specific cysteine residue, Cys22, located near the ATP-binding site of the kinase. rsc.orgnih.gov The mechanism involves an initial competitive binding to the ATP pocket, followed by the covalent modification. rsc.org The ethynyl (B1212043) group at the C-6 position of the purine ring is critical for this activity; its replacement with an ethyl or cyano group leads to a loss of inhibitory function. nih.gov X-ray crystallography has confirmed that these compounds bind to the Nek2 ATP-binding site and covalently modify Cys22. rsc.orgnih.gov

Structure-activity relationship (SAR) studies have shown that various substitutions on the 2-arylamino group are generally well-tolerated, leading to potent Nek2 inhibition. nih.gov For example, compounds with carboxamide and sulfonamide groups have demonstrated significant inhibitory activity and selectivity. nih.gov

Interactive Data Table: Nek2 Inhibition by 6-Ethynylpurine Derivatives

| Compound Name | Nek2 IC₅₀ (µM) | Selectivity Notes |

| 6-Ethynyl-N-phenyl-7H-purin-2-amine | 0.15 | Exhibits time-dependent inhibition. nih.gov |

| 4-((6-ethynyl-7H-purin-2-yl)amino)benzenesulfonamide | 0.14 | Activity negated by Cys22 to alanine (B10760859) mutation. nih.gov |

| 2-(3-((6-ethynyl-9H-purin-2-yl)amino)phenyl)acetamide | 0.06 | >5–10-fold selectivity for Nek2 over other kinases. rsc.org |

Another class of purine derivatives, 6-alkoxypurines, were also identified as ATP-competitive inhibitors of Nek2. nih.gov Modifications at the C-6 position, such as the introduction of an (E)-dialkylaminovinyl substituent, have been shown to enhance selectivity for Nek2 over other kinases like CDK2. nih.gov

PI3Kγ Inhibition:

The phosphatidylinositol-3 kinase (PI3K) pathway is a critical signaling cascade that governs a multitude of cellular functions, and its dysregulation is frequently implicated in cancer. nih.govnih.gov The PI3Kγ isoform, in particular, is associated with the modulation of the immune system. nih.gov

Research into 2,9-disubstituted-6-morpholino purine derivatives has identified them as potent and selective inhibitors of PI3K isoforms. nih.gov Specifically, certain derivatives have shown selectivity for PI3Kγ. nih.gov The design of these inhibitors often involves placing a bulky, hydrophobic group, such as a cyclohexylamine (B46788) derivative, at the N9 position of the purine ring to interact with the active site of the kinase. nih.gov Virtual screening and molecular modeling have been instrumental in designing new derivatives with enhanced selectivity for the α and γ isoforms of PI3K. nih.gov

Differentiation between Active Site Binding and Allosteric Modulation

The interaction of small molecule inhibitors with their target enzymes can be broadly categorized into two main types: active site binding and allosteric modulation.

Active Site Binding:

Active site inhibitors, also known as orthosteric inhibitors, bind to the same site as the endogenous substrate. In the case of protein kinases, this is typically the ATP-binding pocket. nih.gov These inhibitors are often competitive, meaning they compete with ATP for binding. nih.gov The purine derivatives that inhibit Nek2, such as the 6-ethynylpurines and 6-alkoxypurines, are examples of active site binders. nih.govrsc.org They function as ATP-competitive inhibitors. nih.gov The 6-ethynylpurines further engage in covalent modification within the active site, leading to irreversible inhibition. rsc.org Similarly, the 2,9-disubstituted-6-morpholino purines that target PI3Kγ are also designed to interact with the active site of the enzyme. nih.gov

Allosteric Modulation:

Allosteric modulators bind to a site on the enzyme that is topographically distinct from the active site. nih.gov This binding event induces a conformational change in the enzyme that alters the properties of the active site, thereby modulating the enzyme's activity. nih.gov Allosteric inhibitors can be noncompetitive, where the inhibitor and substrate can bind simultaneously, or uncompetitive, where the inhibitor only binds to the enzyme-substrate complex. nih.gov

A key advantage of allosteric inhibitors is the potential for greater selectivity. While the ATP-binding site is highly conserved across the human kinome, allosteric sites tend to be less conserved, offering an opportunity to develop highly specific inhibitors. nih.gov For kinases, inhibitors are sometimes classified by their binding mode relative to the active site. Type I inhibitors are ATP-competitive, while Type II inhibitors bind to the ATP site and an adjacent allosteric pocket, and Type III inhibitors bind exclusively to an allosteric site. nih.gov While the concept of combining active site and allosteric binding motifs is a known strategy for achieving high potency and selectivity, the currently discussed purine-based inhibitors of Nek2 and PI3Kγ primarily function through active site interactions. nih.govnih.gov

Ligand-Receptor Interactions (e.g., Adenosine (B11128) Receptor Agonism/Antagonism)

Purine derivatives, being structurally similar to endogenous adenosine, can interact with adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃). These interactions can result in either agonistic (receptor-activating) or antagonistic (receptor-blocking) effects.

The nature of the substitution on the purine ring plays a critical role in determining the affinity and efficacy at different adenosine receptor subtypes. For instance, N⁶-substituted adenosine derivatives have been extensively studied. The presence of a benzyl (B1604629) group at the N⁶ position can increase selectivity for the A₃ receptor by reducing affinity for A₁ and A₂ₐ receptors. nih.gov Large substituents at the N⁶ position can sometimes lead to partial agonism or even antagonism at the human A₃ adenosine receptor. nih.gov

One study investigated a purine derivative, N⁶-[2-(4-chlorophenyl)-bicyclo-2.2.2.octyl-(3)]-adenosine (EMD 28422), and found it to be a weak agonist at adenosine receptors with limited selectivity between A₁ and A₂ subtypes. nih.gov This highlights that specific structural modifications can tune the activity of purine derivatives at adenosine receptors. While direct studies on this compound derivatives and their specific interactions with the full panel of adenosine receptors are not detailed in the available literature, the broader family of purine derivatives demonstrates a clear potential for such interactions, contingent on their substitution patterns.

General Mechanistic Contributions to Cell Cycle Regulation and Signaling Pathways

The inhibition of key enzymes like protein kinases by purine derivatives has profound effects on cell cycle regulation and cellular signaling pathways, which are often dysregulated in cancer.

The cell cycle is a tightly regulated process consisting of G1, S, G2, and M phases. glpbio.com Kinases play a pivotal role in controlling the transitions between these phases. semanticscholar.org By inhibiting kinases that are essential for cell cycle progression, purine derivatives can induce cell cycle arrest and apoptosis (programmed cell death).

For example, a study on novel 2,6,9-trisubstituted purine derivatives demonstrated that a particularly potent compound induced apoptosis and caused cell cycle arrest at the S-phase in HL-60 (human leukemia) cells. semanticscholar.org The S-phase is when DNA synthesis occurs, and arresting the cell cycle at this stage can prevent cancer cell proliferation. glpbio.comsemanticscholar.org

Furthermore, another study on N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives concluded that the most promising compound acts as an inhibitor of DNA biosynthesis. nih.gov This mechanism directly impacts the S-phase of the cell cycle and is a common strategy for anticancer agents. The cytotoxic activity of these compounds was found to be dependent on the presence of both the purine core and a specific linker and substituent group. nih.gov

In addition to direct cell cycle control, purine derivatives can interfere with broader signaling pathways. The inhibition of the PI3K pathway, for instance, affects a wide array of cellular processes including cell survival, growth, and metabolism. nih.gov By targeting kinases like PI3Kγ, purine derivatives can modulate these critical signaling networks, contributing to their therapeutic effects. nih.gov

Structure Activity Relationship Sar Studies for 9 Acetyl 1h Purin 6 9h One Analogs

Impact of N9-Acetylation on Biological Activity and Target Selectivity

The substitution at the N9 position of the purine (B94841) ring is a well-established strategy for modulating the biological activity and selectivity of purine analogs. The introduction of an acetyl group at this position, as seen in 9-acetyl-1H-purin-6(9H)-one, can significantly alter the compound's physicochemical properties, including its lipophilicity, hydrogen bonding capacity, and conformational flexibility.

In a study on N9-substituted N⁶-[(3-methylbut-2-en-1-yl)amino]purine derivatives, it was demonstrated that various alkyl chains at the N9 position influenced their cytokinin activity. While these derivatives remained active in several bioassays, their ability to trigger specific cytokinin receptors was highly dependent on the nature of the N9-substituent nih.gov. This suggests that the N9 position plays a crucial role in receptor recognition and subsequent signal transduction.

The acetyl group in this compound introduces a carbonyl moiety capable of acting as a hydrogen bond acceptor, which could facilitate interactions with specific biological targets. Furthermore, the acetyl group's relatively small size may allow the molecule to access binding pockets that are sterically hindered for larger N9-substituents. The use of a 9-acetyl derivative of 9-amino-6-(methylthio)-9H-purine as a synthetic intermediate highlights the chemical accessibility of this modification, although the biological activity of the acetylated compound itself was not the focus of that particular study mdpi.com. The primary role of N9-acetylation in many reported instances is to serve as a protecting group during synthesis, which is later removed. However, this does not preclude the acetyl group from having a direct impact on the biological activity of the intact molecule.

Substituent Effects at C2, C6, and C8 Positions on Molecular Recognition

Modifications at the C2, C6, and C8 positions of the purine ring are fundamental to the development of selective and potent purine-based therapeutic agents. These positions offer vectors for chemical diversification that can profoundly influence a molecule's interaction with its biological target.

The introduction of halogens, alkyl, and aryl groups at the C2, C6, and C8 positions can modulate a compound's lipophilicity, electronic properties, and steric profile.

In a study of novel 1H-purin-6(9H)-one derivatives, the introduction of halogen atoms was found to contribute to the improvement of antitumor activity researchgate.net. This is consistent with the broader understanding in medicinal chemistry that halogens can enhance binding affinity through various interactions, including halogen bonding.

Research on 2,6,9-trisubstituted purine derivatives has shown that an arylpiperazinyl system at the C6 position is beneficial for cytotoxic activity, while bulky systems at the C2 position are unfavorable mdpi.com. This indicates that the size and nature of the substituent at these positions are critical for achieving the desired biological effect. 3D-QSAR models from this study revealed that steric properties, more so than electronic properties, could better explain the cytotoxicity of the compounds, with steric factors contributing to 70% of the activity mdpi.com.

The table below summarizes the general effects of different substituents at various positions on the purine ring based on studies of related analogs.

| Position | Substituent Type | General Effect on Activity | Reference Compound Class |

| C2 | Bulky Groups | Decreased Cytotoxicity | 2,6,9-Trisubstituted Purines mdpi.com |

| C6 | Arylpiperazinyl | Increased Cytotoxicity | 2,6,9-Trisubstituted Purines mdpi.com |

| General | Halogenation | Increased Antitumor Activity | 1H-Purin-6(9H)-one Derivatives researchgate.net |

The incorporation of polar functional groups, such as hydroxyl and amino groups, can enhance a molecule's solubility and its ability to form hydrogen bonds with a biological target. Conversely, bulky moieties can provide additional van der Waals interactions but may also lead to steric hindrance.

The study on 1H-purin-6(9H)-one derivatives also suggested that a bulky bridging bond between a benzene (B151609) ring and a nitrogen atom contributed to enhanced antitumor activity researchgate.net. This highlights that in certain contexts, increased steric bulk can be advantageous for biological activity.

In the development of purine-based inhibitors, the balance between lipophilic and polar groups is crucial. While hydrophobic interactions are often key drivers of binding affinity, the inclusion of polar groups can be necessary for target specificity and favorable pharmacokinetic properties.

Fused heterocyclic rings can extend the aromatic system of the purine core, creating a larger surface area for π-π stacking interactions and allowing for the introduction of new functional groups in a defined spatial orientation. For instance, the development of tricyclic purine derivatives has been explored to generate novel antimicrobial agents acs.org. The fusion of a thiazepino ring to the purine scaffold in 8,9-dihydro-7H- nih.govmdpi.com thiazepino [3,2,4-hi] purine hydrofloride resulted in a compound with antiproliferative activity against Leishmania species acs.org.

The table below illustrates how different structural modifications, including linkers and fused rings, can impact the biological activity of purine analogs.

| Modification | Example | Biological Activity | Reference |

| Fused Ring | 8,9-dihydro-7H- nih.govmdpi.com thiazepino [3,2,4-hi] purine hydrofloride | Antiproliferative (anti-Leishmania) | acs.org |

| N9-Substituent | N9-alkyl chains of varying length | Modulated cytokinin activity | nih.gov |

| C6-Substituent | Arylpiperazinyl group | Increased cytotoxicity | mdpi.com |

Stereochemical Considerations and Conformation-Activity Relationships

Stereochemistry plays a pivotal role in the interaction of small molecules with their biological targets. While this compound itself is achiral, the introduction of chiral centers through substitution at the C2, C6, or C8 positions, or within the N9-substituent, would necessitate a thorough evaluation of the stereochemical requirements for activity.

Correlation Between Computational Predictions and Experimental SAR Data

Computational modeling has become an indispensable tool in modern drug discovery, enabling the prediction of binding affinities and the rationalization of experimental SAR data. For purine analogs, techniques such as quantitative structure-activity relationship (QSAR) modeling and molecular docking can provide valuable insights into the structural requirements for biological activity.

A 3D-QSAR study on 2,6,9-trisubstituted purine derivatives successfully created models that explained the cytotoxicity of the compounds based on their steric and electronic properties mdpi.com. These models indicated that steric effects were the dominant factor, with bulky substituents at the C2 position being detrimental to activity, while an arylpiperazinyl moiety at C6 was beneficial mdpi.com. Such computational models can guide the design of new analogs with improved potency and selectivity.

For this compound, molecular docking studies could be employed to predict its binding mode within the active site of various target proteins. By comparing the predicted binding poses and interaction energies of a series of analogs with their experimentally determined biological activities, a correlation could be established, further refining the understanding of the SAR for this class of compounds.

Future Research Directions and Translational Prospects for 9 Acetyl 1h Purin 6 9h One

Development of Novel and Efficient Synthetic Routes for Targeted Derivatives

The future development of 9-Acetyl-1H-purin-6(9H)-one as a lead compound hinges on the ability to create a diverse library of analogues for biological screening. Research in this area will focus on developing versatile and efficient synthetic strategies to modify the purine (B94841) core at various positions.

Key synthetic strategies that could be employed include:

Diversification at the N9-position: While the parent compound features an acetyl group, future synthesis could explore a wide range of acyl, alkyl, and aryl substituents at the N9 position. Alkylation of the purine core is a common strategy, though it can yield a mixture of N7 and N9 regioisomers, necessitating careful reaction design and purification. rsc.org

Modification at the C2 and C6 positions: The purine ring offers multiple sites for modification. For instance, the C6-carbonyl group can be converted to a chloro intermediate, which is a versatile precursor for introducing various nucleophiles, such as amines or alkoxy groups. jchps.com This approach has been used to generate 2,6,9-trisubstituted purine derivatives with potent biological activities. semanticscholar.org

Coupling Reactions: Modern cross-coupling reactions, such as Suzuki and Sonogashira couplings, have been successfully applied to purine scaffolds to introduce aryl or alkynyl groups, significantly expanding chemical diversity. rsc.orgnih.gov These methods could be used to attach complex moieties to the purine ring of this compound, creating novel chemical entities.

Recent reviews have highlighted numerous methods for synthesizing purine derivatives, starting from precursors like pyrimidines, imidazoles, or acyclic molecules, which could be adapted for creating novel analogues. benthamdirect.comresearchgate.net The development of one-step synthesis or multi-component reactions would be particularly valuable for generating compound libraries efficiently.

Table 1: Potential Synthetic Methodologies for Derivative Generation

| Methodology | Target Position(s) | Potential Derivatives | Key Advantages |

|---|---|---|---|

| N-Acylation/Alkylation | N9, N7 | Varied amides, alkyl chains, aryl groups | Straightforward modification of the core structure. rsc.org |

| Nucleophilic Aromatic Substitution | C6, C2 | Amines, ethers, thioethers | Allows for significant diversification at key binding positions. jchps.com |

| Suzuki/Sonogashira Coupling | C2, C6, C8 | Aryl, heteroaryl, alkynyl groups | Introduces complex and rigid functionalities for specific targeting. nih.gov |

Exploration of Undiscovered Biological Targets and Molecular Pathways for Purine Scaffolds

The purine scaffold is a promiscuous binder, interacting with a wide array of proteins, often by mimicking endogenous ligands like adenosine (B11128) triphosphate (ATP). nih.gov While established targets for purine analogues include kinases, polymerases, and G-protein coupled receptors (GPCRs), a vast landscape of potential new targets remains to be explored. semanticscholar.orgresearchgate.net

Future research should aim to identify novel interacting partners for derivatives of this compound. This can be achieved through:

Phenotypic Screening: Testing a library of derivatives in cell-based assays that measure complex biological responses (e.g., cell viability, differentiation, pathway activation) can uncover unexpected activities without a preconceived target.

Target Deconvolution: For compounds that show interesting phenotypic effects, techniques like affinity chromatography, chemical proteomics, and genetic approaches can be used to identify the specific protein(s) they bind to.

Riboswitch Targeting: Purine analogues have been shown to bind to riboswitches, which are structured RNA domains in bacterial mRNA that regulate gene expression. researchgate.net This presents an opportunity to develop novel antibacterial agents by designing derivatives that selectively target bacterial purine-binding riboswitches. researchgate.net

The dysregulation of purine metabolism itself is linked to various diseases, including gout and certain neurological conditions. nih.govmdpi.com Derivatives of this compound could be investigated for their ability to modulate enzymes involved in purine synthesis and catabolism, such as xanthine (B1682287) oxidase. nih.gov

Integration of Advanced Computational and Experimental Methodologies for Rational Design

The traditional approach of synthesizing and screening large numbers of compounds is time-consuming and expensive. The integration of computational and experimental methods allows for a more rational and efficient design of potent and selective molecules.

Structure-Based Drug Design (SBDD): For known targets, such as protein kinases, the crystal structures of the target protein can be used to design inhibitors that fit precisely into the ATP-binding site. researchgate.net Computational docking can predict the binding modes and affinities of designed derivatives of this compound, helping to prioritize which compounds to synthesize. nih.govmdpi.commdpi.com

Pharmacophore Modeling: By analyzing the structures of known active compounds for a particular target, a pharmacophore model can be generated. This model defines the essential three-dimensional arrangement of chemical features required for activity and can be used to screen virtual libraries of compounds or guide the design of new ones.

Structure-Activity Relationship (SAR) Studies: A systematic approach of synthesizing and testing a series of related compounds allows researchers to understand how different chemical modifications affect biological activity. nih.gov This iterative process, combining synthesis, biological testing, and computational analysis, is crucial for optimizing lead compounds to improve potency and selectivity. researchgate.net For example, SAR studies on 2,6,9-trisubstituted purines have been instrumental in developing potent kinase inhibitors. semanticscholar.org

Table 2: Integrated Design Methodologies

| Methodology | Description | Application to this compound |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com | Prioritize synthesis of derivatives with high predicted affinity for targets like kinases or Hsp90. nih.gov |

| Pharmacophore Modeling | Creates an abstract model of the essential features for biological activity. | Design novel scaffolds that retain key interaction points of known active purine analogues. |

| Quantitative SAR (QSAR) | Correlates variations in physicochemical properties of compounds with changes in biological activity. | Develop predictive models for the activity of new derivatives before synthesis. |

Potential Applications of this compound Derivatives in Chemical Biology Probes

Beyond therapeutic applications, derivatives of this compound hold significant promise as chemical biology probes—specialized molecules used to study and manipulate biological systems.

Fluorescent Probes: By attaching a fluorophore to the purine scaffold, it is possible to create probes that can visualize biological processes in real-time. Modified purine nucleosides have been developed as environment-sensitive fluorescent probes that respond to changes in their microenvironment, such as solvent polarity or pH. nih.gov A similar strategy could be applied to this compound to develop probes for specific enzymes or cellular compartments.

Affinity-Based Probes: These probes are designed to bind specifically to a target protein. By immobilizing a derivative on a solid support (e.g., beads), it can be used to "pull down" its binding partners from a complex cell lysate, aiding in target identification.

Activity-Based Probes (ABPs): ABPs are covalent inhibitors that contain a reporter tag (like a fluorophore or biotin). They react with active enzyme targets in a mechanism-dependent manner, allowing for the specific labeling and quantification of active enzyme populations within a complex biological sample. Derivatives of this compound could be functionalized with a reactive group and a reporter tag to serve as ABPs for purine-binding enzymes.

The development of such probes would not only advance our understanding of the fundamental biology of purine-interacting proteins but also provide valuable tools for drug discovery and diagnostics. researchgate.net

Q & A

What are the key synthetic routes for 9-Acetyl-1H-purin-6(9H)-one, and how do reaction conditions influence yield?

Level: Basic

Methodological Answer:

The synthesis typically involves alkylation at the purine ring’s 9-position. A common approach uses acid-catalyzed phase transfer catalysis (PTC) to selectively introduce the acetyl group. For example, starting with N-(9-acetyl-6-oxo-1H-purin-2-yl)acetamide, PTC optimizes alkylation efficiency under mild conditions . Reaction parameters such as solvent polarity (e.g., DMF), base selection (e.g., K₂CO₃), and temperature (room temperature vs. reflux) critically affect regioselectivity and yield. Parallel methods for similar purine derivatives highlight the importance of controlling moisture and oxygen levels to prevent side reactions .

How can researchers resolve contradictions in reported spectral data for this compound derivatives?

Level: Advanced